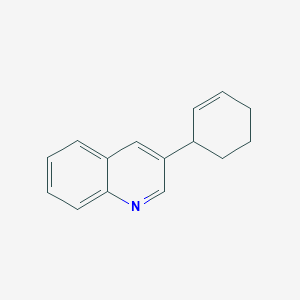

3-(2-Cyclohexenyl)quinoline

Description

BenchChem offers high-quality 3-(2-Cyclohexenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Cyclohexenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohex-2-en-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYHMYVTIXYATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(2-Cyclohexenyl)quinoline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-(2-Cyclohexenyl)quinoline. In the absence of direct experimental data for this specific molecule, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and empirical data from analogous structures—namely quinoline and cyclohexene derivatives—we construct a robust analytical framework. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also the underlying scientific rationale and detailed experimental protocols for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness.

Introduction: The Structural and Scientific Rationale

The synthesis of novel quinoline derivatives is a cornerstone of medicinal chemistry, given their prevalence in a wide array of pharmacologically active compounds. The introduction of a cyclohexenyl moiety at the 3-position of the quinoline core in 3-(2-Cyclohexenyl)quinoline creates a unique scaffold with potential for novel biological activities. The conformational flexibility of the cyclohexenyl ring, coupled with the rigid, aromatic quinoline system, presents an interesting structural dynamic that necessitates thorough spectroscopic elucidation.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount. This guide provides the foundational spectroscopic knowledge required to unambiguously identify and characterize 3-(2-Cyclohexenyl)quinoline, ensuring the integrity of subsequent biological and pharmacological studies.

Molecular Structure and Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following IUPAC numbering system for 3-(2-Cyclohexenyl)quinoline will be utilized throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For 3-(2-Cyclohexenyl)quinoline, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a robust procedure for acquiring high-quality 1D and 2D NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aromatic quinoline protons and the aliphatic/olefinic cyclohexenyl protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | 8.8 - 9.0 | s | - | Deshielded by adjacent nitrogen and aromatic ring current. |

| H4 | 8.1 - 8.3 | s | - | Deshielded by aromatic ring current. |

| H5, H8 | 7.9 - 8.1 | d | 8.0 - 9.0 | Ortho coupling to H6 and H7 respectively. |

| H6, H7 | 7.5 - 7.8 | m | - | Complex coupling with adjacent aromatic protons. |

| H2', H3' | 5.8 - 6.2 | m | - | Olefinic protons of the cyclohexenyl ring. |

| H1' | 3.5 - 3.8 | m | - | Allylic proton, deshielded by the quinoline ring. |

| H6' | 2.2 - 2.5 | m | - | Allylic protons. |

| H4', H5' | 1.6 - 2.0 | m | - | Aliphatic protons of the cyclohexenyl ring. |

Table 1: Predicted ¹H NMR Data for 3-(2-Cyclohexenyl)quinoline in CDCl₃.

Interpretation: The protons on the quinoline ring (H2, H4, H5, H6, H7, H8) are expected in the aromatic region (δ 7.5-9.0 ppm). The H2 and H4 protons will likely appear as singlets and be the most downfield due to the influence of the nitrogen atom and their position on the pyridine ring. The protons on the benzene portion of the quinoline ring (H5-H8) will exhibit characteristic splitting patterns of a substituted benzene ring. The olefinic protons of the cyclohexenyl ring (H2' and H3') are predicted to be in the range of δ 5.8-6.2 ppm. The allylic proton (H1'), being directly attached to the quinoline ring, will be significantly deshielded. The remaining aliphatic protons of the cyclohexenyl ring will appear in the upfield region (δ 1.6-2.5 ppm).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 153 | Aromatic carbon adjacent to nitrogen. |

| C4 | 135 - 138 | Aromatic carbon. |

| C8a | 147 - 150 | Aromatic carbon at the ring junction, adjacent to nitrogen. |

| C4a | 128 - 130 | Aromatic carbon at the ring junction. |

| C5, C6, C7, C8 | 125 - 130 | Aromatic carbons of the benzene ring. |

| C3 | 138 - 142 | Aromatic carbon bearing the cyclohexenyl substituent. |

| C2', C3' | 125 - 135 | Olefinic carbons of the cyclohexenyl ring.[1] |

| C1' | 35 - 40 | Allylic carbon attached to the quinoline ring. |

| C6' | 28 - 33 | Allylic carbon.[1] |

| C4', C5' | 20 - 25 | Aliphatic carbons.[1] |

Table 2: Predicted ¹³C NMR Data for 3-(2-Cyclohexenyl)quinoline in CDCl₃.

Interpretation: The spectrum will show signals for all 15 carbon atoms. The carbons of the quinoline ring will appear in the aromatic region (δ 125-153 ppm), with those closest to the electronegative nitrogen atom (C2 and C8a) being the most deshielded. The olefinic carbons of the cyclohexenyl ring (C2' and C3') are also expected in the aromatic region. The remaining aliphatic carbons of the cyclohexenyl ring will be found in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

A standard procedure for obtaining the IR spectrum is as follows.

Predicted IR Absorption Bands

The IR spectrum of 3-(2-Cyclohexenyl)quinoline will be characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C=C and C=N double bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 3020 - 3080 | Olefinic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch | Strong |

| 1640 - 1660 | C=C stretch (cyclohexenyl) | Medium[2] |

| 1590 - 1620 | C=C and C=N stretch (quinoline) | Medium to Strong |

| 1450 - 1500 | C-H bend (aliphatic) | Medium |

| 750 - 850 | C-H out-of-plane bend (aromatic) | Strong |

Table 3: Predicted Characteristic IR Absorption Bands for 3-(2-Cyclohexenyl)quinoline.

Interpretation: The presence of both sp² and sp³ hybridized C-H bonds will be evident from stretching vibrations just above and below 3000 cm⁻¹, respectively. The C=C stretching of the cyclohexenyl ring is expected around 1650 cm⁻¹. The characteristic absorptions of the quinoline ring, resulting from C=C and C=N stretching, will appear in the 1590-1620 cm⁻¹ region. Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H bending will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 3-(2-Cyclohexenyl)quinoline is C₁₅H₁₅N, with a molecular weight of 209.29 g/mol .

| m/z | Proposed Fragment | Fragmentation Pathway |

| 209 | [C₁₅H₁₅N]⁺ | Molecular ion (M⁺) |

| 208 | [C₁₅H₁₄N]⁺ | Loss of a hydrogen radical (M-1) |

| 180 | [C₁₃H₁₀N]⁺ | Retro-Diels-Alder reaction of the cyclohexenyl ring (loss of ethene) |

| 128 | [C₉H₆N]⁺ | Loss of the cyclohexenyl radical |

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-(2-Cyclohexenyl)quinoline.

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 209. A significant fragment at m/z 180 is anticipated, arising from a retro-Diels-Alder reaction of the cyclohexenyl ring, a characteristic fragmentation pathway for cyclohexene derivatives, resulting in the loss of ethene (28 Da).[3][4] Another major fragmentation pathway would be the cleavage of the bond between the quinoline and cyclohexenyl rings, leading to a fragment at m/z 128, corresponding to the quinolinyl radical cation. The loss of a hydrogen atom to give an M-1 peak at m/z 208 is also a common feature in the mass spectra of such compounds.[3]

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of 3-(2-Cyclohexenyl)quinoline. The presented protocols for NMR, IR, and MS are based on established best practices, and the predicted data, derived from the analysis of its constituent structural motifs, offer a reliable benchmark for the structural verification of this novel compound. The combination of these spectroscopic techniques, interpreted within the context of the provided rationale, will enable researchers to confirm the identity and purity of 3-(2-Cyclohexenyl)quinoline with a high degree of confidence, thereby facilitating its further investigation in the realms of medicinal chemistry and drug development.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclohexene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]

Sources

- 1. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

An In-depth Technical Guide to 3-(2-Cyclohexenyl)quinoline: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-(2-Cyclohexenyl)quinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, will serve as a valuable resource for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, predict its physicochemical and spectral properties, and explore its potential biological significance.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products and synthetic compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making the quinoline scaffold a privileged structure in drug discovery.[3][4][5][6] The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its pharmacological profile.[7] The introduction of a cyclohexenyl group at the 3-position, as in 3-(2-Cyclohexenyl)quinoline, is anticipated to modulate its lipophilicity and steric bulk, potentially influencing its interaction with biological targets.

Physicochemical Properties of 3-(2-Cyclohexenyl)quinoline

Based on the foundational structure of quinoline and the addition of a cyclohexenyl substituent, we can predict the core physicochemical properties of 3-(2-Cyclohexenyl)quinoline. These estimated values are crucial for designing experimental protocols, predicting its behavior in biological systems, and developing analytical methods.

| Property | Predicted Value/Information | Rationale and Supporting Evidence |

| IUPAC Name | 3-(Cyclohex-2-en-1-yl)quinoline | Standard nomenclature rules. |

| CAS Number | Not assigned | The compound is not widely documented in chemical databases. |

| Molecular Formula | C₁₅H₁₅N | Derived from the chemical structure. |

| Molecular Weight | 209.29 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Quinoline itself is a colorless liquid that can darken upon exposure to light and air.[1][8] |

| Boiling Point | > 237 °C | The boiling point is expected to be significantly higher than that of quinoline (237 °C) due to the increased molecular weight and van der Waals forces from the cyclohexenyl group.[8] |

| Melting Point | Not readily predictable | Likely to be a low-melting solid or an oil at room temperature. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform). | Quinoline has limited solubility in water but is miscible with many organic solvents.[1][8] The hydrophobic cyclohexenyl group will further decrease water solubility. |

| pKa | ~4.5 | The basicity of the quinoline nitrogen is expected to be slightly lower than that of quinoline (pKa of conjugate acid ≈ 4.9) due to potential electronic effects of the substituent, though the effect of a non-conjugated cyclohexenyl group is likely minimal. |

Synthesis of 3-(2-Cyclohexenyl)quinoline

The synthesis of 3-substituted quinolines is well-established, with modern cross-coupling reactions offering a versatile and efficient approach. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is proposed here for the synthesis of 3-(2-Cyclohexenyl)quinoline.[9][10] This reaction involves the palladium-catalyzed coupling of a 3-haloquinoline with a cyclohexenylboronic acid derivative.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 3-bromoquinoline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclohex-2-en-1-ylboronic acid pinacol ester

This protocol is adapted from standard iridium-catalyzed C-H borylation procedures.

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(pinacolato)diboron (1.2 equivalents), [Ir(cod)Cl]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%).

-

Add anhydrous tetrahydrofuran (THF) as the solvent, followed by cyclohexene (1.0 equivalent).

-

Stir the reaction mixture at 80 °C for 16-24 hours.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired cyclohex-2-en-1-ylboronic acid pinacol ester.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol is based on established Suzuki coupling procedures for haloquinolines.[10]

-

To a round-bottom flask, add 3-bromoquinoline (1.0 equivalent), cyclohex-2-en-1-ylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) as the solvent.

-

Purge the mixture with an inert gas for 15-20 minutes.

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(2-Cyclohexenyl)quinoline.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized 3-(2-Cyclohexenyl)quinoline would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for both the quinoline and cyclohexenyl moieties. The quinoline protons will appear in the aromatic region (δ 7.0-9.0 ppm), with distinct coupling patterns. The protons on the cyclohexenyl ring will be in the aliphatic and vinylic regions (δ 1.5-6.0 ppm). The vinylic protons of the cyclohexenyl group should appear as multiplets around δ 5.5-6.0 ppm.

-

¹³C NMR: The spectrum will display signals corresponding to the 15 carbon atoms in the molecule. The quinoline carbons will resonate in the aromatic region (δ 120-150 ppm), while the cyclohexenyl carbons will be in the aliphatic and olefinic regions.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands:

-

~3050 cm⁻¹: C-H stretching of the aromatic and vinylic hydrogens.

-

~2930 and ~2860 cm⁻¹: C-H stretching of the aliphatic hydrogens in the cyclohexenyl ring.

-

~1600, 1570, 1500 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

-

~1650 cm⁻¹: C=C stretching of the cyclohexenyl double bond.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) should exhibit a molecular ion peak [M]⁺ at m/z = 209.[11][12] Fragmentation patterns would likely involve the loss of fragments from the cyclohexenyl ring and potentially cleavage of the bond connecting the two ring systems.

Potential Applications in Drug Discovery and Research

While the specific biological activity of 3-(2-Cyclohexenyl)quinoline has not been reported, the extensive pharmacology of the quinoline scaffold suggests several potential areas of investigation.[6][13]

-

Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways. The introduction of the cyclohexenyl group could enhance cell membrane permeability and interaction with hydrophobic binding pockets of cancer-related proteins.

-

Antiparasitic Agents: The quinoline core is fundamental to several antimalarial drugs. The lipophilic nature of the cyclohexenyl substituent might improve the compound's ability to cross parasitic cell membranes.[13]

-

Antibacterial and Antifungal Agents: Quinolines are known to possess antimicrobial properties. 3-(2-Cyclohexenyl)quinoline could be explored for its efficacy against various bacterial and fungal strains.

The potential mechanism of action could involve intercalation with DNA, inhibition of topoisomerase enzymes, or modulation of kinase signaling pathways, all of which are known targets for quinoline-based compounds.

Safety and Handling

As with any novel chemical compound, 3-(2-Cyclohexenyl)quinoline should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, quinoline itself is known to be harmful if ingested or absorbed through the skin and is a suspected carcinogen.

Conclusion

3-(2-Cyclohexenyl)quinoline represents an intriguing yet underexplored molecule within the vast family of quinoline derivatives. This technical guide has provided a comprehensive theoretical framework, including a plausible synthetic route via Suzuki-Miyaura cross-coupling, predicted physicochemical and spectral properties, and potential applications in drug discovery. The insights presented herein are intended to serve as a foundational resource to stimulate further experimental investigation into this promising compound.

References

- Hao, X., Zhou, Z., Ma, C., Zhang, Z., Han, J., Lin, G., & Lu, G. L. (2022). A simple metal-ligand cooperative approach enables dehydrogenative functionalization of benzylic alcohols to various substituted quinolines and quinazolin-4(3H)-ones in good yields under relatively mild reaction conditions using simple and easy-to-prepare air-stable Cu(II) complexes featuring redox-active azo-aromatic scaffolds. Journal of Organic Chemistry, 87(19), 12596-12607.

- BenchChem. (2025). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Gao, Y., Li, Y., Wang, Y., Li, Y., & Li, G. (2015). Regioselective palladium-catalyzed decarboxylative cross-coupling reaction of alkenyl acids with coumarins: synthesis of 3-styrylcoumarin compounds. PubMed.

- Vasyl'ev, A. V., & Moskalenko, A. I. (2010).

-

Wikipedia. (2024). Quinoline. Retrieved from [Link]

- Merlo, A. A., et al. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society.

- Djouhri, H., & Bouzroura-Chebel, A. S. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances, 10(10), 5896-5915.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-279.

- Carral-Menoyo, A., Sotomayor, N., & Lete, E. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 10(16), 5345–5361.

- ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(4), 254-257.

- Singh, R. P., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16399-16447.

- Carral-Menoyo, A., Sotomayor, N., & Lete, E. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

- ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives.

- Albero, B., Sánchez-Brunete, C., & Tadeo, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 63.

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

- ResearchGate. (n.d.). The structures of the substituted quinolines.

- Lenko, I., Mamontov, A., Alayrac, C., & Witulski, B. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505.

- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250.

-

Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.

- ResearchGate. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications | Request PDF.

- MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)

- Gurbu, M., & Berteina-Raboin, S. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2441.

- The Royal Society of Chemistry. (2018).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Solomon, V. R., & Lee, H. (2011).

- Alfa Chemistry. (n.d.). Heck Reaction.

- The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.

- Scott, J. D., & Martin, S. F. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed.

- ResearchGate. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.

- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.

- Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.

- The Organic Chemistry Tutor. (2018, January 15). Heck Coupling [Video]. YouTube.

- Bentham Science Publisher. (2024). A Review on Biological Activity of Quinoline-based Hybrids.

-

SpectraBase. (n.d.). 3-Methyl-cyclohexene. Retrieved from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.setu.ie [research.setu.ie]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]

A Guide to the Structural Elucidation of 3-(2-Cyclohexenyl)quinoline: A Keystone for Rational Drug Design

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The functionalization of this heterocyclic system offers a fertile ground for the development of novel drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of 3-(2-Cyclohexenyl)quinoline, a representative member of this vital class of molecules. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind key experimental choices, from synthesis and crystallization to advanced structural and spectroscopic characterization. We present a self-validating system of protocols, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to interact with a diverse range of biological targets.[5] Its rigid structure provides a defined orientation for appended functional groups, while the nitrogen atom can participate in crucial hydrogen bonding interactions with enzymes and receptors. The introduction of a cyclohexenyl group at the 3-position introduces a non-planar, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability or modulating binding affinity.

Precise knowledge of the three-dimensional arrangement of atoms, as provided by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for enabling rational, structure-based drug design.[6][7] This guide will walk through the critical steps to achieve and interpret this structural data for 3-(2-Cyclohexenyl)quinoline.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route is critical, aiming for good yield, purity, and the ability to introduce structural diversity for SAR studies.

Synthetic Strategy: The Friedländer Annulation

A robust and versatile method for the synthesis of substituted quinolines is the Friedländer annulation.[5] This acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group is a straightforward approach to the quinoline core. For 3-(2-Cyclohexenyl)quinoline, a logical approach involves the reaction of 2-aminobenzaldehyde with 1-(cyclohex-2-en-1-yl)ethan-1-one.

Rationale for Method Selection: The Friedländer synthesis is chosen for its operational simplicity and the ready availability of the starting materials. It allows for the direct formation of the desired carbon-carbon bonds to construct the pyridine ring of the quinoline system.

Experimental Protocol: Synthesis of 3-(2-Cyclohexenyl)quinoline

-

Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 mmol) in absolute ethanol (10 mL), add 1-(cyclohex-2-en-1-yl)ethan-1-one (1.1 mmol).

-

Catalysis: Add a catalytic amount of sodium ethoxide (0.2 mmol). The base facilitates the deprotonation of the α-methylene group, initiating the condensation.

-

Reaction Execution: Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Crystal Growth: The Art of Molecular Self-Assembly

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to produce a crystal of 0.1-0.3 mm in size with a well-ordered internal lattice.[8] Slow evaporation from a suitable solvent system is a commonly employed and effective technique.

Causality in Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. If solubility is too high, the solution will remain unsaturated; if too low, precipitation will be too rapid, leading to an amorphous powder or poorly formed microcrystals. A binary solvent system, consisting of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is less soluble, often provides the necessary control over the evaporation rate.

Experimental Protocol: Crystallization of 3-(2-Cyclohexenyl)quinoline

-

Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Crystal Growth Setup: Dissolve a small amount of purified 3-(2-Cyclohexenyl)quinoline in a minimal amount of a "good" solvent (e.g., ethyl acetate).

-

Inducing Supersaturation: Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture at room temperature in a vibration-free environment.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[6] It relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a model of the atomic arrangement.[9]

The Workflow of Structural Determination

The process from a single crystal to a refined molecular structure follows a well-defined, multi-stage workflow. Each stage involves critical decisions and data analysis to ensure the final structure is accurate and reliable.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head. This is typically done under a microscope, and the crystal is affixed to a glass fiber or loop with a cryo-protectant oil.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector collects the resulting diffraction pattern as a series of images.[6]

-

Data Processing (Integration and Scaling): The raw diffraction images are processed to identify the positions and intensities of the diffraction spots.[1][9] This involves indexing the spots to determine the unit cell parameters and space group. The intensities are then scaled and merged to create a single reflection file.[9]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability (bond lengths, angles, etc.). The final model is then deposited in a crystallographic database.

Interpreting the Crystallographic Data

The final output of a crystal structure analysis is a wealth of quantitative data, typically presented in a Crystallographic Information File (CIF). This data allows for a detailed examination of the molecule's geometry.

Table 1: Hypothetical Crystal Data and Structure Refinement for 3-(2-Cyclohexenyl)quinoline

| Parameter | Value |

| Empirical formula | C₁₅H₁₅N |

| Formula weight | 209.28 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.54(1) Å |

| b = 12.11(2) Å | |

| c = 11.23(2) Å | |

| α = 90° | |

| β = 105.3(1)° | |

| γ = 90° | |

| Volume | 1119.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.240 Mg/m³ |

| Absorption coefficient | 0.073 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8912 |

| Independent reflections | 2550 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Data / restraints / parameters | 2550 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.375(2) | C2-N1-C9 | 117.5(1) |

| C2-C3 | 1.388(2) | N1-C2-C3 | 122.8(1) |

| C3-C4 | 1.412(2) | C2-C3-C10 | 120.5(1) |

| C4-C9 | 1.415(2) | C3-C4-C9 | 120.1(1) |

| C3-C1' | 1.501(2) | C4-C9-N1 | 118.9(1) |

| C1'-C2' | 1.523(2) | C2-C3-C1' | 121.3(1) |

| C2'-C3' | 1.335(3) | C4-C3-C1' | 118.2(1) |

Analysis of Structural Features: The quinoline ring is expected to be largely planar. The cyclohexenyl ring will adopt a half-chair conformation. A key parameter is the dihedral angle between the plane of the quinoline ring and the C1'-C2'-C3' plane of the cyclohexenyl group, which will define the overall conformation of the molecule. Intermolecular interactions, such as π-π stacking or C-H···π interactions, should be analyzed to understand the crystal packing.

Caption: Schematic of 3-(2-Cyclohexenyl)quinoline with atom numbering.

Spectroscopic Characterization: A Complementary View

While X-ray crystallography provides the solid-state structure, spectroscopic methods like NMR and mass spectrometry are essential to confirm the structure in solution and to ensure the purity of the bulk sample used for biological assays.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[11]

-

¹H NMR: The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). The protons of the cyclohexenyl group will be in the upfield region, with the olefinic protons showing characteristic chemical shifts and coupling constants.

-

¹³C NMR: The number of unique carbon signals will correspond to the molecular symmetry. The chemical shifts of the quinoline carbons will be distinct from those of the aliphatic and olefinic carbons of the cyclohexenyl ring.

Interpreting Substituent Effects: The attachment of the cyclohexenyl group at the C3 position will influence the chemical shifts of the adjacent protons (H2 and H4) and carbons. These shifts, when compared to unsubstituted quinoline, provide valuable confirmation of the substitution pattern.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Conclusion: From Structure to Therapeutic Potential

The comprehensive structural analysis of 3-(2-Cyclohexenyl)quinoline, integrating synthesis, crystallization, single-crystal X-ray diffraction, and spectroscopic methods, provides a complete picture of this promising molecule. The detailed three-dimensional structure obtained is not merely an academic endpoint; it is the foundational data for the next steps in drug development. This structural blueprint allows for:

-

Understanding Structure-Activity Relationships: Correlating specific structural features with biological activity.

-

In Silico Screening and Docking: Predicting how the molecule will bind to its biological target.

-

Lead Optimization: Guiding the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.

By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently generate the high-quality structural data necessary to unlock the full therapeutic potential of novel quinoline derivatives.

References

-

Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 48-52. [Link]

-

Read, R. J., & Evans, P. R. (2020). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 76(2), 99-109. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4978. [Link]

-

Peak Proteins. (2021). Beginners Guide To X-ray Data Processing. Peak Proteins Blog. [Link]

-

UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Theses and Dissertations. [Link]

-

MDPI. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 26(21), 6683. [Link]

-

TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

ResearchGate. (2022). Crystal structure of quinoline 3 l. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Quinoline. PubChem. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

ResearchGate. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. ResearchGate. [Link]

-

PubMed. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

-

ResearchGate. (2022). Chemical structure of a 3-quinoline-based molecule. ResearchGate. [Link]

-

Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. [Link]

-

Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

-

International Journal of Pharmaceutical Research. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]

Sources

- 1. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software | Universal Lab Blog [universallab.org]

- 4. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 9. portlandpress.com [portlandpress.com]

- 10. tsijournals.com [tsijournals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Quantum Chemical Calculations for 3-(2-Cyclohexenyl)quinoline

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] 3-(2-Cyclohexenyl)quinoline, a derivative featuring a non-aromatic cyclohexenyl substituent, presents a unique stereochemical and electronic profile. Understanding this profile at a quantum mechanical level is paramount for predicting its behavior and optimizing its potential as a drug candidate. This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on 3-(2-Cyclohexenyl)quinoline. We will delve into the "why" behind methodological choices, offering a self-validating protocol rooted in Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. This document is designed to bridge the gap between theoretical computation and practical application in drug discovery.

Foundational Principles: Why Quantum Calculations are Indispensable

In the realm of drug design, a molecule's three-dimensional structure and its electronic landscape dictate its function. Quantum chemical calculations, particularly DFT, have become indispensable tools for predicting molecular properties with high accuracy at a reasonable computational cost.[2][3] For a molecule like 3-(2-Cyclohexenyl)quinoline, these calculations allow us to:

-

Determine the Most Stable 3D Conformation: The flexible cyclohexenyl ring can adopt multiple conformations. Identifying the lowest energy (most stable) structure is crucial as this is the form that will likely interact with a biological target.

-

Map the Electronic Distribution: Understanding where electrons are concentrated or depleted across the molecule helps predict how it will interact with other molecules, such as a receptor binding site.

-

Predict Chemical Reactivity: By analyzing molecular orbitals, we can identify which parts of the molecule are most likely to participate in chemical reactions, providing insights into its metabolic stability and potential for covalent interactions.[4][5]

-

Guide Synthetic Efforts: Computational data can inform the design of more potent and selective analogs by predicting how structural modifications will impact key electronic and steric properties.

This guide will focus on a robust and widely validated computational approach: the B3LYP functional combined with the 6-311++G(d,p) basis set, a popular choice for organic and heterocyclic compounds.[6][7][8]

The Computational Workflow: A Self-Validating Protocol

The following workflow is designed to be a self-validating system. Each step builds upon the previous one, with built-in checks to ensure the reliability of the final results.

Caption: A validated workflow for quantum chemical analysis.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation of 3-(2-Cyclohexenyl)quinoline and confirm it is a true energy minimum.

Software: Gaussian 09/16, GaussView 6.[9][10]

Methodology:

-

Molecule Construction:

-

Using GaussView, construct the 3-(2-Cyclohexenyl)quinoline molecule. Pay close attention to the initial stereochemistry of the cyclohexenyl ring.

-

Perform a preliminary geometry cleanup using the built-in mechanics force field (e.g., UFF) to get a reasonable starting structure.

-

-

Gaussian Input File Generation:

-

Set up the calculation in Gaussian. The input file (.com or .gjf) is a text file that instructs the program what to do.[11][12]

-

The "route section" (the line starting with #) is critical. For this step, it should be: #p Opt Freq=NoRaman B3LYP/6-311++G(d,p) Geom=Connectivity

-

#p: Prints extra output.

-

Opt: Requests a geometry optimization.

-

Freq=NoRaman: Calculates vibrational frequencies to verify the structure is a minimum. NoRaman saves computational time by not calculating Raman intensities.

-

B3LYP/6-311++G(d,p): Specifies the level of theory (B3LYP functional) and the basis set.[13] This combination is known to provide accurate geometries and electronic properties for a wide range of organic molecules.[14]

-

Geom=Connectivity: Tells Gaussian to use the connectivity information from the input file.

-

-

-

Execution and Validation:

-

Run the Gaussian calculation.

-

Trustworthiness Check: Upon completion, open the output file (.log or .out). The optimization will be successful if you find the message "Optimization completed." More importantly, inspect the results of the frequency calculation. For a true minimum energy structure, there should be zero imaginary frequencies . An imaginary frequency (listed as a negative value) indicates a transition state, not a stable structure. If one is found, the geometry must be perturbed and the optimization re-run.

-

Analysis of Key Quantum Chemical Descriptors

Once a validated minimum energy structure is obtained, we can proceed to calculate and analyze the properties that provide insight into the molecule's potential as a drug.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[15]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[16] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[16][17]

Experimental Protocol 2: FMO Analysis

-

Calculation: The HOMO and LUMO energies are calculated automatically during the geometry optimization and frequency job. They can be found in the Gaussian output file.

-

Data Extraction: Search the output file for "Alpha Orbital Energies". The energies of the HOMO (highest energy occupied orbital) and LUMO (lowest energy unoccupied orbital) will be listed.

-

Visualization: Use GaussView to open the checkpoint file (.chk) generated by Gaussian. This allows for the 3D visualization of the HOMO and LUMO, showing where these orbitals are located on the molecule. This visual information is critical for understanding which atoms are involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[18] It is an invaluable tool for predicting how a molecule will interact with its biological target.[19][20][21]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack and likely to act as hydrogen bond donors.

-

Neutral Regions (Green): Indicate areas of low electrostatic potential, often associated with nonpolar or lipophilic characteristics.

Experimental Protocol 3: MEP Calculation and Visualization

-

Calculation: This is typically run as a separate single-point energy calculation on the optimized geometry. The keyword Pop=MK is often used to get high-quality electrostatic potential-derived charges. The route section would look like: #p B3LYP/6-311++G(d,p) Pop=MK IOp(6/33=2)

-

Visualization: In GaussView, open the checkpoint file. Go to the "Results" menu and select "Surfaces/Contours". Create a new surface using the "MEP" option mapped onto the total electron density. This will generate the color-coded 3D map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds, lone pairs, and intermolecular interactions.[22][23] For drug design, its most powerful application is in quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability.[24]

Experimental Protocol 4: NBO Analysis

-

Calculation: Add Pop=NBO to the route section of a single-point energy calculation on the optimized geometry. #p B3LYP/6-311++G(d,p) Pop=NBO

-

Data Interpretation: The NBO output is extensive. Key areas to focus on include:

-

Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges.

-

Second-Order Perturbation Theory Analysis: This section details donor-acceptor (bond-antibond) interactions. The stabilization energy, E(2), associated with these interactions quantifies their strength. For example, a strong interaction between a lone pair (donor) and an adjacent anti-bonding orbital (acceptor) indicates significant electron delocalization, which stabilizes the molecule.

-

Synthesizing the Data: A Hypothetical Analysis of 3-(2-Cyclohexenyl)quinoline

Let's synthesize the outputs of these calculations into a cohesive, actionable analysis for a drug development professional.

Table 1: Calculated Quantum Chemical Properties

| Parameter | Value | Implication in Drug Design |

| Total Energy | -X.XXXX Hartrees | Provides a baseline for comparing the stability of different conformers or analogs. |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A moderately large gap suggests good kinetic stability, a desirable trait for a drug candidate.[16] |

| Dipole Moment | 2.1 Debye | Indicates the molecule has significant polarity, which will influence its solubility and ability to form dipole-dipole interactions. |

Analysis of Results:

-

Structural Insights: The geometry optimization would likely show the cyclohexenyl ring adopting a half-chair conformation to minimize steric strain. The dihedral angle between the quinoline ring and the C=C bond of the cyclohexenyl group would be a key parameter influencing the overall molecular shape.

-

Reactivity Insights (FMO & MEP): The HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly the benzene portion. The LUMO would likely be distributed across the pyridine part of the quinoline ring. The MEP map would visually confirm this, showing a significant negative potential (red) around the quinoline nitrogen atom, identifying it as a primary site for hydrogen bonding.[18] The cyclohexenyl moiety would appear largely neutral (green), indicating a lipophilic character that could be important for binding in a hydrophobic pocket of a receptor.

-

Stability Insights (NBO): NBO analysis would likely reveal significant hyperconjugative interactions between the C-H bonds of the cyclohexenyl ring and the π-system of the quinoline ring, contributing to the overall stability of the preferred conformation. The natural atomic charge on the quinoline nitrogen would be significantly negative, reinforcing the MEP analysis.

Caption: Linking computational results to drug design insights.

Conclusion

This guide has outlined a rigorous, field-proven workflow for the quantum chemical analysis of 3-(2-Cyclohexenyl)quinoline. By systematically applying DFT calculations for geometry optimization, frequency analysis, and the evaluation of electronic properties like FMOs, MEP, and NBOs, researchers can build a comprehensive, multi-faceted understanding of the molecule. This computational data provides a powerful predictive foundation for understanding reactivity, stability, and intermolecular interactions, thereby accelerating the rational design and development of new quinoline-based therapeutic agents.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

- Hadzi, D., Hodoscek, M., Kocjan, D., & Solmajer, T. (1984). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition.

-

ResearchGate. (n.d.). Optimized structures of compound T1 calculated by the B3LYP method with 6-311+G(d,p) basis set with atom numbering. Retrieved from [Link]

- Zhang, Y., et al. (2024).

- Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint. Chemical Reviews, 88(6), 899-926.

-

ResearchGate. (n.d.). Applications of Density Functional Theory-Based Methods in Medicinal Chemistry. Retrieved from [Link]

-

SlideShare. (2014, May 14). Preparation and Properties of Quinoline. Retrieved from [Link]

-

The Journal of Chemical Physics. (1986). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

-

YouTube. (2020, July 16). Gaussian Tutorial for Organic Chemists. Retrieved from [Link]

-

PubMed. (2007). NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles. Retrieved from [Link]

-

PubMed. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

-

Ibn AL-Haitham Journal For Pure and Applied Sciences. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]

-

Journal of Chemical Health Risks. (n.d.). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and. Retrieved from [Link]

-

YouTube. (2024, May 15). Gaussian Software Tutorial: A Complete Guide. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2011). Natural Bond Orbitals and the Nature of the Hydrogen Bond. Retrieved from [Link]

-

Scientific Research Publishing. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]

-

MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. Retrieved from [Link]

-

YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]

-

MDPI. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Retrieved from [Link]

-

Natural Bond Orbital. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. Retrieved from [Link]

-

YouTube. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Retrieved from [Link]

-

dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. Retrieved from [Link]

-

YouTube. (2024, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. dockdynamics.com [dockdynamics.com]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 12. youtube.com [youtube.com]

- 13. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 14. orgchemres.org [orgchemres.org]

- 15. m.youtube.com [m.youtube.com]

- 16. irjweb.com [irjweb.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. users.df.uba.ar [users.df.uba.ar]

- 24. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Novel Quinoline Derivatives: A Technical Guide to Biological Activity Assessment

Preamble: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and potential for diverse functionalization, have rendered it a "privileged scaffold." This allows for the generation of vast chemical libraries with a wide spectrum of pharmacological activities.[3] Historically, quinoline derivatives have been at the forefront of therapeutic breakthroughs, most notably with the advent of antimalarial drugs like quinine and chloroquine.[2] In the contemporary drug discovery landscape, the versatility of the quinoline core continues to be exploited, leading to the development of novel derivatives with potent activities against a myriad of diseases, including cancer, microbial infections, and viral illnesses.[4][5]

This technical guide provides an in-depth exploration of the potential biological activities of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compendium of facts, but a narrative grounded in scientific integrity and practical, field-proven insights. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed, validated protocols for their biological evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Quinoline derivatives have emerged as a promising class of compounds that can interfere with various stages of tumorigenesis, from uncontrolled proliferation to metastasis.[3] Their anticancer effects are often multi-faceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.[6][7]

Mechanisms of Anticancer Action

Novel quinoline derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes or interacting with nucleic acids.[1][7]

-

Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently overactive in cancer.[6][8] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[4][9] Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoline derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism.[10][11] Several quinoline compounds have been developed as potent inhibitors of PI3K and/or mTOR, inducing apoptosis and cell cycle arrest in cancer cells.[2][8][12]

-

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[1] Some quinoline derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[1][7]

-

DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[6] Others can act as alkylating agents, forming covalent bonds with DNA.[6]

-

Induction of Apoptosis: Many quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic signaling pathways.[3][7]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline compounds can halt the proliferation of cancer cells at different phases (e.g., G2/M or S phase), preventing them from dividing.[3][9]

Signaling Pathway Visualization:

Caption: EGFR and PI3K/Akt/mTOR signaling pathways targeted by quinoline derivatives.

Experimental Protocols for Anticancer Activity Assessment

A tiered approach is essential for the robust evaluation of the anticancer potential of novel quinoline derivatives, progressing from in vitro cytotoxicity screening to in vivo efficacy studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[13][14] It serves as a primary screening tool to determine the cytotoxic potential of a compound.[14]

Step-by-Step Protocol: [13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This technique is used to determine the effect of a quinoline derivative on the cell cycle distribution of cancer cells.[15]

Step-by-Step Protocol: [15][16][17]

-

Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.[15]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[15][17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

To evaluate the antitumor activity of a promising quinoline derivative in a living organism, a xenograft model is commonly employed.[6]

Step-by-Step Protocol: [6]

-

Cell Implantation: Subcutaneously implant approximately 1 × 10^6 human cancer cells suspended in a suitable medium (e.g., HBSS) into the flank of immunocompromised mice (e.g., nude mice).[6]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomly assign the mice to treatment and control groups. Administer the quinoline derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).

Data Presentation:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 9i | A549 (Lung) | 1.91 | PI3K inhibitor, G2/M arrest, Apoptosis | [2] |

| 9j | K-562 (Leukemia) | 2.34 | PI3K inhibitor, G2/M arrest, Apoptosis | [2] |

| Panulisib | NSCLC models | - | mTORC1/mTORC2 inhibitor | [8] |

| LY-3023414 | Various | PI3Kα: 0.00607 | PI3K/mTOR dual inhibitor | [8] |

| 6d | A549 (Lung) | - | EGFR inhibitor, S phase arrest | [9] |

| 8b | A549 (Lung) | - | EGFR inhibitor, S phase arrest | [9] |

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents, and novel derivatives continue to show promise in this area.[4]

Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity.

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for the well-known quinolone antibiotics.[7] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Membrane: Some quinoline derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Enzyme Inhibition: Novel quinoline derivatives may inhibit other essential bacterial enzymes involved in metabolism or cell wall synthesis.

Experimental Protocols for Antimicrobial Activity Assessment

Standardized methods are crucial for determining the antimicrobial susceptibility of microorganisms to new compounds.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Step-by-Step Protocol: [18][20]

-

Preparation of Bacterial Suspension: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This is a widely used method for screening the antimicrobial activity of new compounds.[5][21]

Step-by-Step Protocol: [22][23]

-

Inoculation of Agar Plate: Evenly spread a standardized inoculum of the test microorganism onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume (e.g., 50-100 µL) of the quinoline derivative solution at a known concentration into each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Data Presentation:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound A | S. aureus | 8 | 18 | Fictional Data |

| Compound B | E. coli | 16 | 15 | Fictional Data |

| Compound C | P. aeruginosa | 32 | 12 | Fictional Data |

III. Antiviral Activity: A Frontier in Quinoline Research

While less explored than their anticancer and antimicrobial properties, some quinoline derivatives have demonstrated promising antiviral activity against a range of viruses.[4]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are diverse and often virus-specific.

-

Inhibition of Viral Enzymes: Quinoline compounds can inhibit key viral enzymes such as reverse transcriptase, proteases, and polymerases, which are essential for viral replication.

-

Inhibition of Viral Entry: Some derivatives may block the entry of viruses into host cells by interfering with viral attachment or fusion with the cell membrane.

-